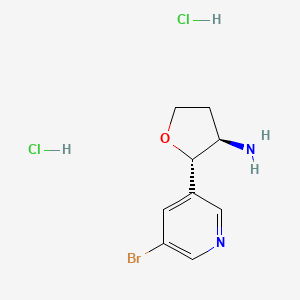
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as oxolanes. It is characterized by the presence of a bromopyridine moiety attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Oxolane Ring: The bromopyridine intermediate is then subjected to a cyclization reaction to form the oxolane ring. This can be done using a suitable diol and an acid catalyst.
Introduction of Amine Group: The oxolane intermediate is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, to introduce the amine group at the 3-position.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced bromopyridine derivatives
Substitution: Substituted pyridine derivatives
科学研究应用
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, leading to modulation of their activity. The oxolane ring and amine group contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S,3R)-2-(5-Chloropyridin-3-yl)oxolan-3-amine;dihydrochloride
- (2S,3R)-2-(5-Fluoropyridin-3-yl)oxolan-3-amine;dihydrochloride
- (2S,3R)-2-(5-Iodopyridin-3-yl)oxolan-3-amine;dihydrochloride
Uniqueness
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine, fluorine, or iodine. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2S,3R)-2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDJMPAIXEKTF-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














